![molecular formula C15H14BrNO2 B2596758 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 196082-27-6](/img/structure/B2596758.png)
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Crystal Structure and Intermolecular Interactions
The study of various (E)-2-[(bromophenyl)iminomethyl]-4-methoxyphenols, including a close derivative of the target compound, revealed their adoption of the phenol-imine tautomeric form, with significant intermolecular interactions such as O-H...N hydrogen bonds, C-H...π interactions, and π-π interactions contributing to their crystal packing. The dihedral angles between the aromatic rings in these compounds vary, influencing their structural properties and potentially affecting their reactivity and applications in materials science (Ozek et al., 2007).
Antibacterial and Antioxidant Activities
Research on substituted salicylaldimines, including a compound structurally similar to the target, has shown significant antibacterial activity against multi-drug resistance Gram-positive and Gram-negative bacteria, and strong antioxidant activities. These activities are attributed to the methoxy group, suggesting that similar compounds could be explored for their therapeutic potential and as additives in food and pharmaceutical products to combat bacterial infections and oxidative stress (Oloyede-Akinsulere et al., 2018).
Spectroscopy and Density Functional Theory (DFT) Studies
Spectroscopic studies and DFT calculations on a compound closely related to the target molecule highlight its stabilized structure through intermolecular interactions, contributing to a 2D network structure. These studies provide insights into its molecular geometry, vibration frequencies, and electronic properties, which are crucial for understanding the compound's reactivity and potential applications in materials science and molecular electronics (Alaşalvar et al., 2015).
Catalytic Efficiency and Ligand Design
Investigations into Schiff base ligands derived from related compounds have demonstrated their use in synthesizing cobalt(III) complexes with catalytic activities, including catecholase and phosphatase-like activities. The role of methyl groups in the ligand backbone was found to be crucial in differentiating the catalytic efficiency of these complexes, suggesting potential applications in catalysis and enzyme mimicry (Dasgupta et al., 2020).
Nonlinear Optical (NLO) Properties
Synthesis and characterization of fluoro-functionalized imines, including derivatives related to the target compound, have shown significant nonlinear optical properties due to their extended conjugation. These findings suggest potential applications in the development of materials for NLO applications, highlighting the importance of molecular design in enhancing the optical properties of Schiff base compounds (Ashfaq et al., 2022).
properties
IUPAC Name |
2-[(4-bromo-3-methylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-8-12(6-7-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWGVAHBJCVNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C(=CC=C2)OC)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2596677.png)
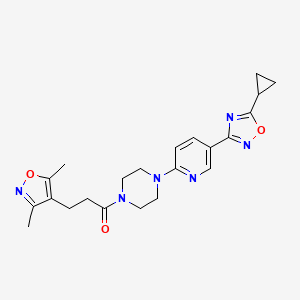
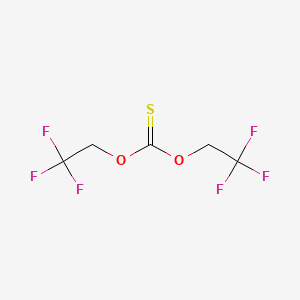
![2,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2596681.png)
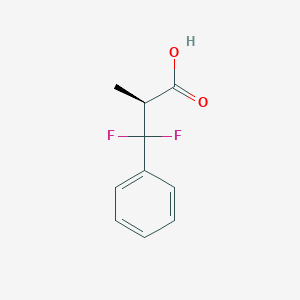
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2596685.png)
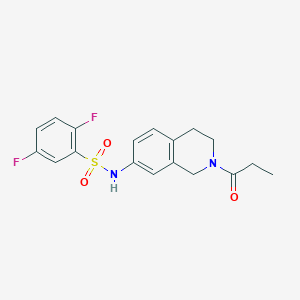
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2596687.png)
![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2596689.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2596690.png)
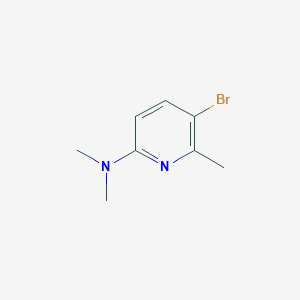
![Methyl 4-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate](/img/structure/B2596694.png)
